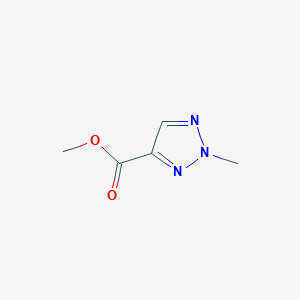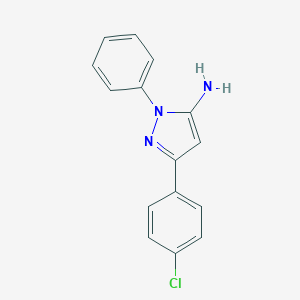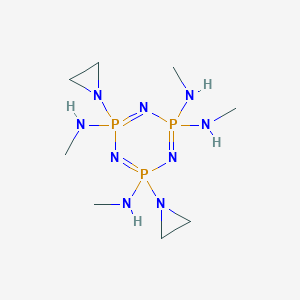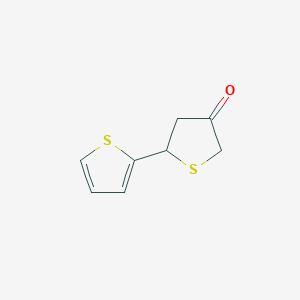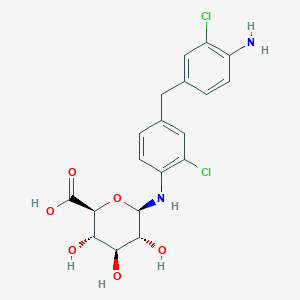
4,4'-Methylenebis(2-chloroaniline)-N-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'4,4'-Methylenebis(2-chloroaniline)-N-glucuronide' is a chemical compound that has been widely used in scientific research for its unique properties and applications. It is also known as MOCA-Glucuronide, and its chemical formula is C16H18Cl2N2O6.
Mecanismo De Acción
The mechanism of action of '4,4'-Methylenebis(2-chloroaniline)-N-glucuronide' involves the conjugation of MOCA with glucuronic acid, which results in the formation of a water-soluble compound that can be easily excreted from the body. This process reduces the toxicity of MOCA by preventing its accumulation in the body.
Efectos Bioquímicos Y Fisiológicos
'4,4'-Methylenebis(2-chloroaniline)-N-glucuronide' has no significant biochemical or physiological effects on its own. However, it plays a crucial role in the metabolism and elimination of MOCA, which is a potent carcinogen and mutagen.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using '4,4'-Methylenebis(2-chloroaniline)-N-glucuronide' in lab experiments include its high purity, stability, and reproducibility. It is also readily available and relatively inexpensive. However, its use is limited to the study of MOCA metabolism and toxicity and cannot be used to investigate other chemical compounds.
Direcciones Futuras
Future research on '4,4'-Methylenebis(2-chloroaniline)-N-glucuronide' could focus on the development of new analytical methods for the detection and quantification of MOCA in biological samples. It could also explore the potential use of MOCA and its derivatives in the development of new drugs or therapies for cancer and other diseases. Additionally, further studies could investigate the potential environmental impact of MOCA and its metabolites.
Métodos De Síntesis
The synthesis of '4,4'-Methylenebis(2-chloroaniline)-N-glucuronide' involves the reaction of MOCA (4,4'-Methylenebis(2-chloroaniline)) with glucuronic acid in the presence of a catalyst. The reaction takes place in a solvent such as water or methanol, and the product is obtained by purification and crystallization.
Aplicaciones Científicas De Investigación
'4,4'-Methylenebis(2-chloroaniline)-N-glucuronide' has been extensively used in scientific research as a tool to study the metabolism and toxicity of MOCA. It is also used as a reference standard in analytical chemistry to identify and quantify MOCA in biological samples.
Propiedades
Número CAS |
102411-06-3 |
|---|---|
Nombre del producto |
4,4'-Methylenebis(2-chloroaniline)-N-glucuronide |
Fórmula molecular |
C19H20Cl2N2O6 |
Peso molecular |
443.3 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6R)-6-[4-[(4-amino-3-chlorophenyl)methyl]-2-chloroanilino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H20Cl2N2O6/c20-10-6-8(1-3-12(10)22)5-9-2-4-13(11(21)7-9)23-18-16(26)14(24)15(25)17(29-18)19(27)28/h1-4,6-7,14-18,23-26H,5,22H2,(H,27,28)/t14-,15-,16+,17-,18+/m0/s1 |
Clave InChI |
WAHSIPRGCUJVRE-IECFSIQFSA-N |
SMILES isomérico |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)Cl)Cl)N |
SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)NC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Cl)N |
SMILES canónico |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)NC3C(C(C(C(O3)C(=O)O)O)O)O)Cl)Cl)N |
Otros números CAS |
102411-06-3 |
Sinónimos |
4,4'-methylenebis(2-chloroaniline)-N-glucuronide MbOCA-glucuronide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



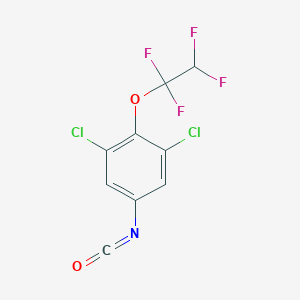
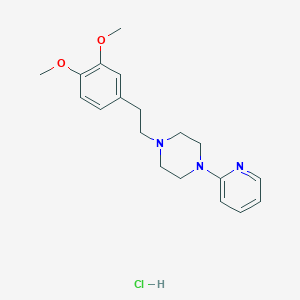
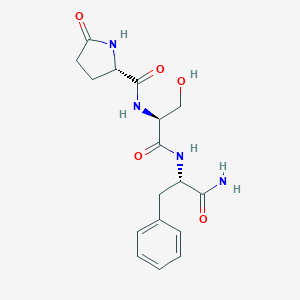
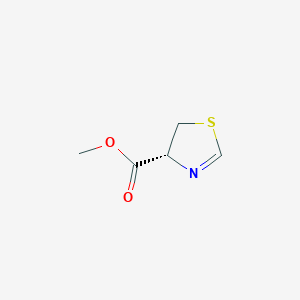
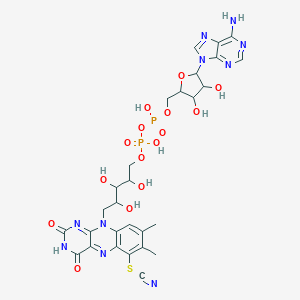
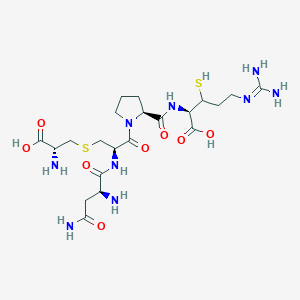
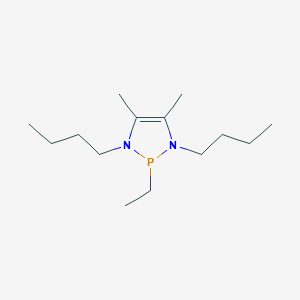
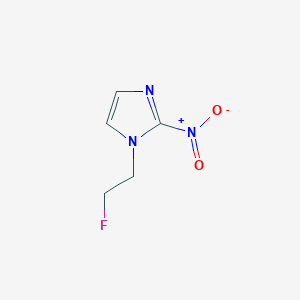
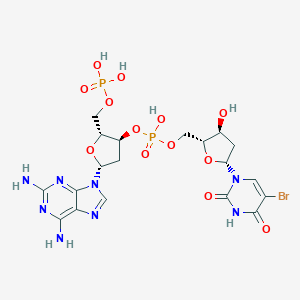
![4-(1-Phenylethyl)-n-[4-(1-phenylethyl)phenyl]aniline](/img/structure/B10262.png)
